Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Description
Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group, a hydroxymethyl substituent at position 2, and a methyl group at position 3. This structure combines hydrophilic (hydroxymethyl) and hydrophobic (tert-butyl, methyl) moieties, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFRGPCFOEDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Morpholine Derivatives and tert-Butyl Esters
One common industrial and laboratory approach involves reacting morpholine derivatives with tert-butyl esters under controlled conditions to form the target compound. This method may utilize tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to facilitate the formation of the morpholine ring with desired substitutions. Flow microreactor systems have been employed in industrial settings to enhance reaction efficiency, control, and sustainability compared to batch processes.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| Starting material | Morpholine derivative | Base structure | - |
| tert-Butyl ester introduction | tert-Butyl hydroperoxide, benzyl cyanide | Formation of tert-butyl carboxylate | Efficient under metal-free conditions |
| Cyclization and substitution | Controlled temperature, solvent choice | Installation of hydroxymethyl and methyl groups | High selectivity and yield in flow reactors |
This approach benefits from the mild conditions and avoids heavy metal catalysts, making it suitable for scale-up and pharmaceutical applications.
SN2 Cyclization Routes with Protective Groups
An alternative synthetic strategy involves SN2 cyclization of protected intermediates derived from serinol or morpholinol derivatives. Protective groups such as tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (Boc) are employed to mask reactive amine and hydroxyl functionalities during intermediate steps.
Route A: Direct cyclization of carbamate-protected intermediates using sodium hydride, followed by acid-mediated deprotection to yield the free hydroxymethylmorpholine derivative.
Route B: Selective Boc deprotection using TBDMS triflate and 2,6-lutidine in dichloromethane, followed by cyclization induced by sodium bicarbonate in acetonitrile/methanol. Subsequent removal of silyl protecting groups with ammonium fluoride in methanol affords the target compound.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Carbamate deprotonation | Sodium hydride | Room temperature | Cyclization to N-Boc and O-TBDMS protected morpholine |
| Boc deprotection | TBDMSOTf, 2,6-lutidine | Dichloromethane, 0°C to room temp | Selective removal of Boc group |
| Cyclization | Sodium bicarbonate | Acetonitrile/methanol, room temp | Formation of morpholine ring |
| Deprotection | Ammonium fluoride | Methanol, room temp | Removal of TBDMS protecting groups |
This multi-step approach achieves overall yields around 40% over five steps and allows for stereochemical control and functional group compatibility.
Coupling of Serinol Derivatives with Triflates
A notable synthetic methodology involves coupling serinol derivatives with 2,3-O-isopropylideneglycerol triflate or equivalents to form 3,5-disubstituted morpholines, which can be further functionalized to yield tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate analogs.
This method provides excellent optical purity and stereochemical control.
Protective groups such as benzyl or tert-butyldiphenylsilyl ethers are used to mask hydroxyl groups during synthesis.
The coupling reaction is a key step that forms the morpholine ring with the desired substitution pattern.
This route is valuable for preparing chiral morpholine derivatives for use as building blocks in more complex molecules.
Reaction Conditions and Solvent Systems
The preparation methods utilize a variety of solvents and conditions optimized for yield and selectivity:
| Solvent | Role | Typical Temperature Range | Notes |
|---|---|---|---|
| Tetrahydrofuran (THF) | Reaction medium for cyclization and coupling | 0°C to 85°C | Preferred for solubility and stability |
| Acetonitrile (MeCN) | Solvent for deprotection and cyclization | 0°C to 25°C | Used in Boc deprotection and TMSI reactions |
| Dichloromethane (DCM) | Medium for protective group manipulation | 0°C to room temp | Common for TBDMS and Boc chemistry |
| Methanol (MeOH) | Deprotection and extraction | Room temperature | Used for silyl group removal and product isolation |
Reactions involving sulfonyl halides and tertiary amine bases (e.g., triethylamine, DIPEA) are conducted typically between 25°C and 100°C for durations ranging from minutes to several hours depending on the step.
Protective Group Strategies
The use of protective groups is crucial in the synthesis to prevent side reactions and enable selective functionalization:
tert-Butoxycarbonyl (Boc): Protects amine groups; removable by acids such as trimethylsilyl iodide (TMSI) under mild conditions.
tert-Butyldimethylsilyl (TBDMS): Protects hydroxyl groups; removable by fluoride sources such as ammonium fluoride.
Benzyl (Bn) and tert-butyldiphenylsilyl (TBDPS): Used in chiral intermediates to protect hydroxyl groups during coupling.
The choice and timing of protective group installation and removal are optimized to maximize yield and stereochemical integrity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Morpholine derivatives + tert-butyl esters (metal-free) | Uses tert-butyl hydroperoxide and benzyl cyanide; flow microreactors | Mild, scalable, metal-free | Requires specialized flow equipment for best results |
| SN2 cyclization with Boc and TBDMS protection | Multi-step with selective deprotection and cyclization | High stereochemical control, good yields | Multi-step, moderate overall yield (~40%) |
| Coupling of serinol derivatives with triflates | Enantioselective, uses protective groups | Excellent optical purity, chiral building blocks | Requires access to triflate reagents and chiral serinol derivatives |
Chemical Reactions Analysis
Oxidation
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid derivative. This reaction is catalyzed by oxidizing agents such as tert-butyl hydroperoxide under metal-free conditions, yielding a chemically stable product.
Substitution
The tert-butyl group and hydroxymethyl substituent can participate in nucleophilic substitution reactions. For example, in a Mitsunobu reaction , di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine are used to facilitate substitution with alcohols or other nucleophiles. This method achieves high yields (e.g., 89%) under inert atmospheres (e.g., nitrogen) and ambient temperatures (~20°C) .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Tert-butyl hydroperoxide, benzyl cyanide | Metal-free conditions |
| Substitution | DIAD, triphenylphosphine, nucleophiles | THF solvent, N₂ atmosphere, 20°C |
Major Products Formed
-
Oxidation : Generates carboxylic acid derivatives via hydroxymethyl group oxidation.
-
Substitution : Yields modified morpholine derivatives with new functional groups (e.g., esters, amines) attached to the tert-butyl or hydroxymethyl sites .
Research Findings
A patent study (US20150361078A1) highlights a substitution reaction where tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate reacts with 2-chloropyrimidin-5-ol under DIAD and triphenylphosphine conditions. This protocol achieves an 89% yield of a substituted product, demonstrating the compound’s utility in synthesizing complex organic molecules .
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound with applications in scientific research, specifically in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules and is studied for its potential biological activities and interactions with biomolecules. It is also investigated for potential therapeutic properties and as a precursor in drug development and is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of this compound usually involves reacting a morpholine derivative with tert-butyl chloroformate, often with a base like triethylamine, under controlled conditions. The mixture is stirred at room temperature for several hours and then purified through column chromatography. Industrial production involves large-scale batch reactions optimized for high yield and purity, potentially using automated synthesis and continuous flow reactors. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules.
- Biology The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine It is investigated for its potential therapeutic properties and as a precursor in drug development.
- Industry The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle : Morpholine (6-membered ring with one oxygen and one nitrogen atom) vs. pyrrolidine (5-membered nitrogen-containing ring) derivatives.
- Substituents : Hydroxymethyl, methyl, tert-butyl carbamate, and fluorinated or formyl groups.
Table 1: Structural Comparison
Key Observations :
- The target compound shares the morpholine core with tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate but differs in substituents (hydroxymethyl vs. formyl and dimethyl groups).
- Fluorinated analogs, such as the pyrrolidine derivative in , highlight the role of electronegative substituents in altering reactivity and bioavailability .
Physicochemical Properties
Table 2: Molecular Properties
Notes:
Biological Activity
Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₉NO₄. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Antioxidant Activity : The presence of hydroxymethyl and morpholine groups may facilitate free radical scavenging, reducing oxidative stress in biological systems.
1. In Vitro Studies
Recent research has focused on evaluating the compound's effects on various cell lines:
- Cytotoxicity : Studies indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy.
- IC50 Values : In preliminary assays, the compound demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating moderate potency.
2. Case Studies
A notable study involved the synthesis and evaluation of derivatives based on this compound, leading to enhanced biological activity:
- Synthesis of Derivatives : Researchers synthesized various analogs and tested them against human purine nucleoside phosphorylase (PNP), revealing that modifications to the morpholine structure could significantly enhance inhibitory activity.
- Selectivity : Some derivatives showed over 60-fold selectivity for PNP from pathogenic bacteria compared to human enzymes, highlighting their therapeutic potential in treating infections without affecting human cells.
Data Table: Biological Activity Summary
| Activity Type | Description | IC50/CC50 Values |
|---|---|---|
| Cytotoxicity | Selective against cancer cell lines | Low micromolar range |
| Anti-inflammatory | Potential COX inhibition | Not quantified |
| Antioxidant | Free radical scavenging potential | Not quantified |
| Selectivity for PNP | High selectivity for bacterial PNP over human PNP | >60-fold |
Implications for Therapeutic Applications
The promising biological activities of this compound suggest its potential in several therapeutic areas:
- Cancer Therapy : Its selective cytotoxicity indicates possible applications as an anticancer agent.
- Infectious Diseases : The selectivity for pathogenic enzymes opens avenues for developing antibiotics that minimize harm to human cells.
Q & A
Q. How to design stability studies for long-term storage of the compound?
- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:
- Thermal Stress : 40°C/75% RH for 6 months.
- Photolysis : Expose to UV light (320–400 nm) to assess morpholine ring stability.
- HPLC Purity Tracking : Monitor degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
